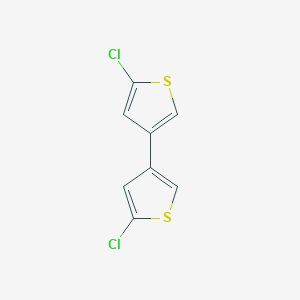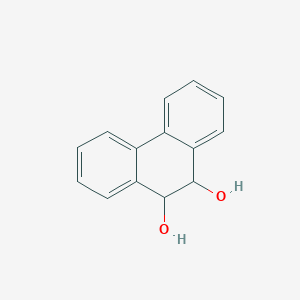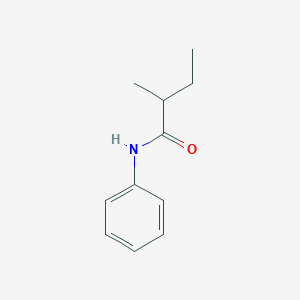
3-フルオロ-2-ヒドロキシキノリン
説明
3-Fluoro-2-hydroxyquinoline is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-2-hydroxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-hydroxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
癌のセラノスティクス
この化合物は、多機能(3-in-1)癌セラノスティクスアプリケーションの開発に使用されてきました . ヒドロキシキノリンが付加されたポリフルオレンナノ粒子は、癌治療のためのマルチカラーバイオイメージングと薬物送達に使用されてきました . これらのナノ粒子は、癌細胞と正常細胞の両方におけるマルチカラー細胞イメージングにおいてさらに調査されてきた、信じられないほどのデュアルステート光学および蛍光特性を示しています .
薬物送達システム
ヒドロキシキノリンが付加されたポリフルオレンナノ粒子は、新しい薬物送達システムの製造に使用されてきました . 例えば、ポリマーナノ粒子の疎水性ポケットを満たすことによって、FDA承認の抗癌剤ドキソルビシン(DOX)と結合されています . マウスメラノーマ癌細胞で、遊離DOXと比較して薬物送達システムの抗癌活性の強化が観察されました .
生体適合性
様々な正常細胞における細胞生存率アッセイは、ヒドロキシキノリンが付加されたポリフルオレンナノ粒子の生体適合性を確認しました . これは、ex vivoモデルによってさらに裏付けられました . これらのナノ粒子は、生体適合性があるため、多機能の生体医用アプリケーションに効果的に使用できます .
合成方法
フッ素化キノリンの合成には、環化反応や環状付加反応、ハロゲン原子やジアザ基の置換、直接フッ素化などの様々な合成方法が検討されてきました
特性
IUPAC Name |
3-fluoro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFSUUWVTVDAJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454945 | |
| Record name | 3-Fluoro-2-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124467-22-7 | |
| Record name | 3-Fluoro-2-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions 3-Fluoro-2-hydroxyquinoline as a differentially changed non-volatile compound (DCnVC) in both naturally processed vs. washed coffee (SC/WC) and honey processed vs. naturally processed coffee (MC/SC). What does this signify about the influence of processing methods on this compound's presence?
A1: The research highlights that the concentration of 3-Fluoro-2-hydroxyquinoline varies significantly depending on the coffee processing method employed []. Its presence as a DCnVC in both SC/WC and MC/SC comparisons suggests that both washing and honey processing, compared to natural processing, lead to measurable differences in the levels of this compound in the final coffee beans. Further research is needed to understand the specific mechanisms behind these observed differences and their potential impact on the final coffee flavor profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)
![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)





![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)
![2,3,5-tribromothieno[2,3-b]thiophene](/img/structure/B186774.png)





